Cas no 866154-96-3 (Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate)

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is a brominated and chlorinated dihydropyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the 5-bromo and 4-chlorophenyl substituents, enhance reactivity and selectivity in synthetic transformations. The 1-ethyl and 6-methyl groups contribute to steric and electronic modulation, while the methyl ester at the 3-position offers versatility for further functionalization. This compound serves as a valuable intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Its stability and well-defined reactivity profile make it suitable for controlled synthetic applications.
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate structure
866154-96-3 structure
商品名:Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
CAS番号:866154-96-3
MF:C16H15BrClNO3
メガワット:384.65220284462
MDL:MFCD05669687
CID:4663094

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
    • Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
    • MDL: MFCD05669687
    • インチ: 1S/C16H15BrClNO3/c1-4-19-9(2)13(17)15(20)12(16(21)22-3)14(19)10-5-7-11(18)8-6-10/h5-8H,4H2,1-3H3
    • InChIKey: AMNDAUDIPWQFDT-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(Cl)C=C2)N(CC)C(C)=C(Br)C(=O)C=1C(OC)=O

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI86067-5mg
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
866154-96-3 >90%
5mg
$214.00 2024-04-19
TRC
M167845-50mg
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
866154-96-3
50mg
$ 380.00 2022-06-04
Matrix Scientific
168460-500mg
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
866154-96-3
500mg
$918.00 2023-09-07
A2B Chem LLC
AI86067-10mg
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
866154-96-3 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI86067-500mg
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
866154-96-3 >90%
500mg
$720.00 2024-04-19
TRC
M167845-25mg
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
866154-96-3
25mg
$ 230.00 2022-06-04
Matrix Scientific
168460-1g
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
866154-96-3
1g
$1836.00 2023-09-07
Matrix Scientific
168460-5g
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
866154-96-3
5g
$7343.00 2023-09-07
A2B Chem LLC
AI86067-1mg
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
866154-96-3 >90%
1mg
$201.00 2024-04-19

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate 関連文献

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylateに関する追加情報

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate (CAS No. 866154-96-3): A Comprehensive Overview

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate, identified by its CAS number 866154-96-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple substituents, including bromine and chlorine atoms, as well as the pyridine ring system, contributes to its unique chemical properties and reactivity.

The synthesis and characterization of this compound have been subjects of extensive research, particularly in the context of designing molecules with enhanced biological activity. The 5-bromo and 4-chlorophenyl substituents are strategically positioned to influence the electronic and steric properties of the molecule, making it a valuable scaffold for further derivatization. The 1,4-dihydro-3-pyridinecarboxylate moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive compounds.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The compound in question has been studied for its possible role in modulating various biological pathways. Specifically, researchers have been investigating its interactions with enzymes and receptors that are implicated in inflammatory responses and neurodegenerative diseases. The methyl and ethyl groups present in the molecule contribute to its lipophilicity, which is often a critical factor in drug absorption and distribution.

The structural features of Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate make it an attractive candidate for further exploration in medicinal chemistry. The bromine atom, for instance, can serve as a handle for further functionalization through cross-coupling reactions, allowing chemists to introduce additional substituents with tailored biological activities. Similarly, the chlorophenyl group can be modified to alter the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular modeling studies have been conducted to understand how Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate interacts with potential targets. These studies have provided valuable insights into the binding modes and affinity of the compound, guiding experimental efforts towards optimizing its pharmacological properties.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include multi-component reactions and palladium-catalyzed cross-coupling reactions. The use of advanced catalytic systems has significantly improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for further research.

In addition to its potential therapeutic applications, Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate has also been explored as a building block for more complex molecules. By incorporating this scaffold into larger structures, chemists can create novel compounds with enhanced specificity and efficacy. This approach has been particularly successful in the development of kinase inhibitors and other targeted therapies.

The role of computational tools in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has been employed to identify potential hits from large libraries of compounds. Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxyo-o-dihydro-pyridinecarboxylate has been screened against various targets using these methods, revealing promising interactions that warrant further investigation.

The future directions for research on this compound are numerous. Further optimization of its chemical structure could lead to the discovery of more potent and selective analogs. Additionally, exploring its mechanism of action will provide a deeper understanding of its biological effects and help in designing better therapeutic strategies.

In conclusion, Methyl 5-bromo-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene (CAS No. 86615496) is a compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a versatile scaffold for drug discovery. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in developing novel therapeutics.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd